

1-Bromo-4-chloro-5-fluoro-2-methylbenzene molecular weight.

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-Bromo-4-chloro-5-fluoro-2-methylbenzene

Cat. No.: B1524915

[Get Quote](#)

An In-depth Technical Guide to **1-Bromo-4-chloro-5-fluoro-2-methylbenzene**

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of **1-Bromo-4-chloro-5-fluoro-2-methylbenzene**, a halogenated aromatic compound with significant potential as a building block in medicinal chemistry and materials science. We will delve into its fundamental physicochemical properties, explore plausible synthetic routes, discuss its applications in drug discovery, and provide essential safety and handling protocols.

Core Molecular Attributes

1-Bromo-4-chloro-5-fluoro-2-methylbenzene, a polysubstituted toluene derivative, is a valuable intermediate in organic synthesis due to its multiple, differentially reactive halogen sites. Understanding its core attributes is the first step in leveraging its synthetic potential.

Molecular Structure and Identification

The structure of **1-Bromo-4-chloro-5-fluoro-2-methylbenzene** is defined by a benzene ring substituted with a methyl group at position 2, a bromine atom at position 1, a chlorine atom at position 4, and a fluorine atom at position 5.

- IUPAC Name: **1-bromo-4-chloro-5-fluoro-2-methylbenzene**^[1]

- Synonyms: 2-Bromo-5-chloro-4-fluorotoluene[[1](#)]
- CAS Number: 1067882-53-4[[1](#)]
- Molecular Formula: C₇H₅BrClF[[1](#)][[2](#)]
- SMILES:CC1=C(Br)C=C(Cl)C(F)=C1
- InChI Key: AKYAOPGWEAILOD-UHFFFAOYSA-N[[1](#)]

Physicochemical Properties

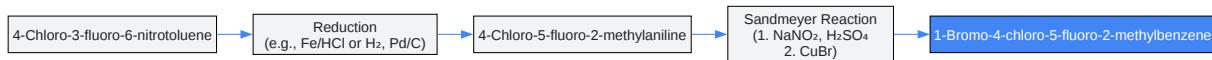
Precise experimental data for this compound is not widely published. The following table summarizes computed and estimated properties. Researchers should verify these properties experimentally for their specific applications.

Property	Value	Source
Molecular Weight	223.47 g/mol	PubChem[1]
Exact Mass	221.92472 Da	PubChem[1]
Appearance	Solid (predicted)	
Boiling Point	~190 - 210 °C	Estimated[3]
Melting Point	30-35 °C (for isomer)	AKSci[4]
Density	~1.6 - 1.7 g/cm ³	Estimated[3]
Solubility	Insoluble in water, soluble in common organic solvents.	

Calculation of Molecular Weight

The molecular weight is a fundamental property derived from the atomic weights of its constituent elements. The calculation below is based on the standard atomic weights provided by the IUPAC.

Element	Symbol	Count	Atomic Weight (g/mol)	Total Weight (g/mol)
Carbon	C	7	12.011	84.077
Hydrogen	H	5	1.008	5.040
Bromine	Br	1	79.904	79.904
Chlorine	Cl	1	35.453	35.453
Fluorine	F	1	18.998	18.998
Total		223.472		


The calculated molecular weight of 223.472 g/mol aligns with the reported values.[\[1\]](#)[\[2\]](#)[\[5\]](#)

Synthesis and Manufacturing

A validated, peer-reviewed synthesis protocol for **1-Bromo-4-chloro-5-fluoro-2-methylbenzene** is not readily available in the literature. However, based on established organohalogen chemistry, a plausible multi-step synthetic pathway can be proposed, starting from commercially available precursors.

Proposed Synthetic Workflow

The following diagram outlines a potential synthetic route. This pathway is illustrative and would require experimental optimization of reaction conditions, catalysts, and purification methods.

[Click to download full resolution via product page](#)

Caption: Proposed synthetic pathway for **1-Bromo-4-chloro-5-fluoro-2-methylbenzene**.

Detailed Experimental Protocol (Hypothetical)

This protocol is a conceptual guide. All steps must be performed by trained chemists with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Step 1: Reduction of 4-Chloro-3-fluoro-6-nitrotoluene to 4-Chloro-5-fluoro-2-methylaniline

- **Setup:** To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-Chloro-3-fluoro-6-nitrotoluene and a suitable solvent such as ethanol or acetic acid.
- **Reagent Addition:** Add a reducing agent, such as iron powder and a catalytic amount of hydrochloric acid. Alternatively, catalytic hydrogenation using H_2 gas and a palladium-on-carbon catalyst can be employed.
- **Reaction:** Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Workup:** Upon completion, cool the reaction mixture, filter to remove solid catalysts/reagents, and neutralize the filtrate.
- **Purification:** Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude aniline may be purified further by column chromatography.

Step 2: Sandmeyer Reaction to Introduce Bromine

- **Diazotization:** Dissolve the purified 4-Chloro-5-fluoro-2-methylaniline in an aqueous acidic solution (e.g., H_2SO_4 or HBr) and cool to 0-5 °C in an ice bath.
- **Nitrite Addition:** Slowly add a chilled aqueous solution of sodium nitrite ($NaNO_2$) while maintaining the low temperature to form the diazonium salt.
- **Bromination:** In a separate flask, prepare a solution of copper(I) bromide ($CuBr$) in HBr . Slowly add the cold diazonium salt solution to the $CuBr$ solution. Vigorous nitrogen evolution will be observed.
- **Reaction Completion:** Allow the reaction mixture to warm to room temperature and stir for several hours to ensure complete conversion.

- **Workup and Purification:** Extract the product with a suitable organic solvent. Wash the organic phase to remove copper salts and acid. Dry the organic layer and remove the solvent. The final product, **1-Bromo-4-chloro-5-fluoro-2-methylbenzene**, can be purified by vacuum distillation or column chromatography.

Applications in Drug Discovery and Development

Halogenated organic molecules are of paramount importance in medicinal chemistry. The presence of bromine, chlorine, and fluorine atoms on the benzene ring of this compound offers several advantages for drug design:

- **Metabolic Stability:** The fluorine atom can block sites of metabolism, increasing the half-life of a drug molecule.
- **Binding Affinity:** Halogen atoms can participate in halogen bonding, a non-covalent interaction that can enhance the binding affinity of a ligand to its protein target.
- **Lipophilicity Modulation:** The halogens increase the lipophilicity of the molecule, which can be fine-tuned to optimize pharmacokinetic properties like cell membrane permeability.
- **Synthetic Handle:** The bromine atom is particularly useful as a synthetic handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the facile introduction of molecular complexity.

A closely related isomer, 1-Bromo-2-chloro-4-fluorobenzene, is a known building block in the synthesis of brilanstestrant, a selective estrogen receptor degrader for treating breast cancer.^[6] This highlights the utility of such polyhalogenated scaffolds in developing potent and specific therapeutic agents. The title compound is expected to serve as a valuable intermediate for similar applications in oncology, neuroscience, and infectious disease research.

The following diagram illustrates the logical flow from this building block to a potential drug candidate.

[Click to download full resolution via product page](#)

Caption: Role of the title compound as a starting material in a drug discovery workflow.

Safety, Handling, and Storage

While a specific Material Safety Data Sheet (MSDS) for **1-Bromo-4-chloro-5-fluoro-2-methylbenzene** is not widely available, data from structurally similar compounds suggests that it should be handled with care.[5][7][8]

Hazard Identification (Anticipated)

- Acute Toxicity: Harmful if swallowed.[5]
- Skin Irritation: Causes skin irritation.[5]
- Eye Irritation: Causes serious eye irritation.[5]
- Respiratory Irritation: May cause respiratory irritation.[5]

Recommended Handling Procedures

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.[9]
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
 - Skin Protection: Wear chemically resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes.
 - Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.
- Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

Storage

- Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[\[3\]](#)
- Keep the container tightly closed to prevent moisture ingress and evaporation.
- Store away from heat, sparks, and open flames.

Conclusion

1-Bromo-4-chloro-5-fluoro-2-methylbenzene is a synthetically versatile building block with significant potential for the development of novel pharmaceuticals and advanced materials. Its unique substitution pattern of three different halogens and a methyl group provides multiple reaction sites for chemical modification. While detailed experimental data on this specific compound is limited, this guide provides a solid foundation for its synthesis, safe handling, and application in research and development, based on established chemical principles and data from analogous structures.

References

- Benzene, 1-Bromo-4-Chloro-2-Fluoro-5-Methyl. ascent-chem.com. [\[Link\]](#)
- 1-BROMO-5-CHLORO-4-FLUORO-2-METHYLBENZENE | CAS 1242339-82-7.
- **1-Bromo-4-chloro-5-fluoro-2-methylbenzene** | C7H5BrClF | CID 54758726. PubChem. [\[Link\]](#)
- 1-Bromo-2-chloro-5-fluoro-4-methylbenzene | C7H5BrClF | CID 2773272. PubChem. [\[Link\]](#)
- 1-BROMO-4-FLUOROBENZENE - SD Fine-Chem. SDFine.com. [\[Link\]](#)
- 1-bromo-2-fluorobenzene - Organic Syntheses Procedure. Organic Syntheses. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 1-Bromo-4-chloro-5-fluoro-2-methylbenzene | C7H5BrClF | CID 54758726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-BROMO-5-CHLORO-4-FLUORO-2-METHYLBENZENE | CAS 1242339-82-7 [matrix-fine-chemicals.com]
- 3. Benzene, 1-Bromo-4-Chloro-2-Fluoro-5-Methyl- | Properties, Safety Data, Uses, Supplier China | High Purity Chemicals [chlorobenzene.ltd]
- 4. 201849-17-4 4-Bromo-5-chloro-2-fluorotoluene AKSci J91838 [aksci.com]
- 5. 1-Bromo-2-chloro-5-fluoro-4-methylbenzene | C7H5BrClF | CID 2773272 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ossila.com [ossila.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- To cite this document: BenchChem. [1-Bromo-4-chloro-5-fluoro-2-methylbenzene molecular weight.]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1524915#1-bromo-4-chloro-5-fluoro-2-methylbenzene-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com